Harmine Hydrochloride
Overview
Description
Harmine hydrochloride is a β-carboline alkaloid derived from the seeds of the medicinal plant Peganum harmala L. It has been used for thousands of years in traditional medicine across the Middle East and China . This compound is known for its broad-spectrum pharmacological activities, including anti-inflammatory, neuroprotective, antidiabetic, and antitumor properties .
Mechanism of Action
Target of Action
Harmine Hydrochloride primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound acts as a reversible inhibitor of MAO-A . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can lead to an increase in the levels of monoamines, affecting various physiological processes . This compound also interacts with DNA oligomers through spontaneous, exothermic, and energetically favorable processes involving H-bonds, van der Waals interactions, and hydrophobic interactions .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition , cell cycle regulation , angiogenesis , and the induction of tumor cell apoptosis . It also reduces drug resistance when used in combination with chemotherapeutic drugs .
Result of Action
This compound has a broad spectrum of pharmacological properties, including anti-inflammatory , neuroprotective , antidiabetic , and antitumor activities . It can inhibit the formation of osteoclasts and enhance the formation of pre-osteoclasts . It also promotes the expression of cyclin B1, leading to cell cycle arrest at the G2/M phase and inhibition of the proliferation of certain cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas, such as the Middle East and some provinces of China . The plant’s growth conditions could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Harmine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase A (MAO-A), where this compound acts as an inhibitor . This inhibition leads to increased levels of monoamines, such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and other neurological functions. Additionally, this compound has been shown to interact with DYRK1A, a kinase involved in cell cycle regulation, thereby inhibiting its activity and affecting cell proliferation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis through mechanisms such as epithelial-to-mesenchymal transition and cell cycle regulation . In neuronal cells, this compound has neuroprotective effects, promoting cell survival and reducing oxidative stress . It also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the stability of proteins like PER2, which is involved in circadian rhythm regulation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to the active site of MAO-A, inhibiting its enzymatic activity and preventing the breakdown of monoamines . This leads to increased levels of neurotransmitters, which can have antidepressant effects. This compound also inhibits DYRK1A by binding to its ATP-binding site, thereby blocking its kinase activity and affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound modulates gene expression by stabilizing proteins like PER2, which play a role in circadian rhythms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In neuronal cells, chronic treatment with this compound has shown neuroprotective effects, reducing oxidative stress and promoting cell survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective and antidepressant effects, while higher doses can lead to toxicity and adverse effects . In studies involving spontaneously hypertensive rats, this compound demonstrated a protective effect against cardiac hypertrophy at therapeutic doses . At higher doses, it can induce tremors and other neurological symptoms . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral ingestion, it undergoes first-pass metabolism in the liver, where it is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6 . This metabolism results in the formation of various hydroxylated metabolites, which are eventually excreted. The metabolic activity of CYP2D6 can influence the bioavailability and efficacy of this compound, as variations in this enzyme can lead to differences in drug metabolism and response .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux, which can affect its intracellular concentration and distribution . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating their activity and influencing cellular processes. In the nucleus, this compound can affect gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are influenced by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmine hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines . The reaction involves heating the azidopyridines to induce the formation of the β-carboline structure. This method allows for the synthesis of harmine and its structural analogs.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of harmine from Peganum harmala seeds, followed by its conversion to the hydrochloride salt. The extraction process includes solvent extraction, purification, and crystallization steps to obtain high-purity harmine .
Chemical Reactions Analysis
Types of Reactions: Harmine hydrochloride undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline and other derivatives.
Reduction: Harmine can be reduced to form harmalol.
Substitution: Harmine can undergo substitution reactions to form various derivatives with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Harmaline, harmalol.
Reduction: Harmalol.
Substitution: Various harmine derivatives with modified pharmacological properties.
Scientific Research Applications
Harmine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various β-carboline derivatives.
Biology: Studied for its neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Used in the development of insecticides and antiviral agents
Comparison with Similar Compounds
- Harmaline
- Harmalol
- Harman
- Tetrahydroharmine
Harmine hydrochloride stands out due to its unique combination of pharmacological properties and its potential for therapeutic applications in various fields.
Properties
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPLYCKZIUTKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40828-94-2 | |
Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40828-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7052024 | |
Record name | Harmine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-27-1 | |
Record name | Harmine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harmine Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Harmine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89I34ODAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of harmine hydrochloride?
A1: this compound exhibits its effects through multiple mechanisms. It is a known inhibitor of monoamine oxidase A (MAO-A), [, , ] an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. This inhibitory action likely contributes to its neuroprotective and antidepressant effects. [, , ] Additionally, this compound influences various signaling pathways involved in cell growth, proliferation, and apoptosis. Studies have shown its ability to induce G2/M cell cycle arrest and apoptosis in different cancer cell lines. [, , , , ] It achieves this by modulating the activity of mitogen-activated protein kinases (MAPKs) like JNK and ERK1/2, [, , , ] as well as the PI3K/AKT pathway. [, , ] this compound also demonstrates the ability to induce autophagy in cancer cells, potentially through the activation of the ERK1/2 pathway. []
Q2: Does this compound exhibit selectivity towards specific cell types?
A2: While this compound shows activity against various cancer cell lines, including pancreatic cancer, [] leukemia, [] breast cancer, [] hepatocellular carcinoma, [] and colorectal carcinoma, [] its effects are not limited to malignant cells. Research suggests that this compound can also influence the behavior of normal cells, such as impacting muscle fiber size and mitochondrial function. [] Interestingly, one study highlighted its selectivity for the androgen receptor (AR) over other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). [] This selectivity is promising for potential applications in prostate cancer treatment. []
Q3: How does this compound impact mitochondrial function?
A3: Studies suggest that this compound can induce mitochondrial dysfunction, possibly by increasing reactive oxygen species (ROS) production. [] This effect can lead to a decrease in mitochondrial membrane potential, as observed by a reduced uptake of Rhodamine 123 in SK-Hep1 cells. [] Additionally, research has shown that this compound treatment can lead to mitochondrial damage and centronucleation in muscle fibers. [] These findings point towards a complex interplay between this compound and mitochondrial function, highlighting the need for further research to fully understand its implications.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H12N2O•HCl, with a molecular weight of 248.71 g/mol. [, ]
Q5: Are there any specific spectroscopic features that distinguish this compound?
A5: Studies employing UV spectrophotometry reveal that the hydrochloride salt of harmine exhibits a higher absorbance of ultraviolet laser irradiation (337 nm) compared to its non-salt form. [] This characteristic contributes to the increased ionization efficiency of the chlorinated molecule in negative-ion matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) using this compound as the matrix. []
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